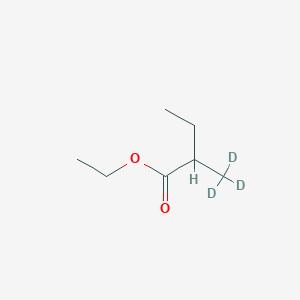
Nitron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitron is a compound that contains the nitro functional group (−NO₂). Nitro compounds are a class of organic compounds that are characterized by the presence of one or more nitro groups attached to a carbon atom. These compounds are known for their diverse chemical reactivity and are widely used in various industrial and research applications .
Preparation Methods
Nitro compounds can be synthesized through several methods:
Nitration of Alkanes: This involves the reaction of alkanes with nitric acid, typically at high temperatures in the vapor phase.
Nucleophilic Substitution: This method involves the reaction of halocarbons or organosulfates with silver or alkali nitrite salts.
Oxidation of Amines: Primary amines can be oxidized to form nitro compounds.
Reduction of Nitroalkenes: This method involves the reduction of nitroalkenes to form nitro compounds.
Chemical Reactions Analysis
Nitro compounds undergo various types of chemical reactions:
Nucleophilic Substitution: Nitro compounds can undergo nucleophilic substitution reactions, where the nitro group is replaced by another nucleophile.
Electrophilic Aromatic Substitution: In aromatic nitro compounds, the nitro group is a strong electron-withdrawing group, which makes the aromatic ring less reactive towards electrophilic aromatic substitution.
Scientific Research Applications
Nitro compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nitro compounds involves their ability to undergo various chemical reactions due to the presence of the nitro group. The nitro group is highly electron-withdrawing, which makes the compound reactive towards nucleophiles and reducing agents. In biological systems, nitro compounds can interact with proteins and enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Nitro compounds can be compared with other nitrogen-containing compounds such as amines, nitriles, and amides. Unlike nitro compounds, amines contain an amino group (−NH₂), nitriles contain a cyano group (−CN), and amides contain a carbonyl group (−CONH₂). Nitro compounds are unique in their high reactivity and diverse applications in various fields .
Similar Compounds
Amines: Contain an amino group (−NH₂).
Nitriles: Contain a cyano group (−CN).
Amides: Contain a carbonyl group (−CONH₂).
Properties
CAS No. |
2218-94-2 |
|---|---|
Molecular Formula |
C20H16N4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3,5,6-triphenyl-2,3,5,6-tetrazabicyclo[2.1.1]hex-1-ene |
InChI |
InChI=1S/C20H16N4/c1-4-10-16(11-5-1)22-19-21-24(18-14-8-3-9-15-18)20(22)23(19)17-12-6-2-7-13-17/h1-15,20H |
InChI Key |
RBLFMNNBMUXHHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Key on ui other cas no. |
2218-94-2 |
Synonyms |
1,4-Diphenyl-endoanilino-dihydrotriazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















